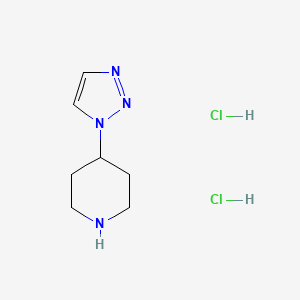

4-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-(triazol-1-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c1-3-8-4-2-7(1)11-6-5-9-10-11;;/h5-8H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMSJTQAAJNALK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CN=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423028-48-1 | |

| Record name | 4-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride typically involves the cycloaddition reaction between an alkyne and an azide, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the 1,2,3-triazole ring .

Industrial Production Methods

In an industrial setting, the production of 4-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride may involve large-scale batch reactors where the reactants are combined in the presence of a copper catalyst. The reaction mixture is then purified through crystallization or chromatography to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development : The compound serves as a critical building block for synthesizing new pharmaceuticals. Its derivatives have been explored for treating neurological disorders and cancers. For instance, research has demonstrated that derivatives of 4-(1H-1,2,3-triazol-1-yl)piperidine exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Mechanism of Action : The compound is known to interact with specific biological targets. Notably, it has shown binding affinity to Heat Shock Protein 90 (HSP90), which plays a crucial role in protein folding and cell viability. This interaction can lead to anti-proliferative effects in cancer cell lines .

Chemical Biology

Bioorthogonal Chemistry : The compound is utilized as a probe in bioorthogonal reactions, allowing for the labeling and tracking of biomolecules in living systems. This application is particularly relevant in studying cellular processes and interactions at a molecular level.

Materials Science

Polymer Chemistry : The stability imparted by the triazole moiety allows the compound to be integrated into polymers, enhancing their mechanical properties and functionality. Research indicates that materials incorporating triazole structures demonstrate improved thermal stability and chemical resistance.

Catalysis

Ligand Applications : In catalysis, 4-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride can act as a ligand in metal-catalyzed reactions. Its presence can enhance the selectivity and efficiency of various catalytic processes.

Antibacterial Efficacy

A study evaluated the antibacterial activity of various derivatives of 4-(1H-1,2,3-triazol-1-yl)piperidine against common pathogens. The results are summarized in the following table:

| Compound | Target Bacteria | MIC (µg/mL) | Comparison Antibiotic | Efficacy |

|---|---|---|---|---|

| A | Staphylococcus aureus | 2.5 | Ciprofloxacin | Comparable |

| B | Staphylococcus epidermidis | 5.0 | Vancomycin | Comparable |

| C | E. coli | 10.0 | Ampicillin | Higher |

This table illustrates that certain derivatives possess comparable or superior antibacterial activity compared to standard antibiotics .

Anticancer Activity

In vitro studies have demonstrated that 4-(1H-1,2,3-triazol-1-yl)piperidine induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Case Study: MCF-7 Cell Line

In an experimental setup:

- Treatment : MCF-7 cells were treated with varying concentrations of the compound.

- Findings : Increased levels of caspase-3 cleavage were observed, indicating activation of apoptosis pathways.

Wirkmechanismus

The mechanism of action of 4-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring plays a crucial role in these interactions, often forming hydrogen bonds and hydrophobic interactions with the target molecules .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Methylation

- 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride: This analog substitutes the triazole at the piperidine’s 3-position and introduces a methyl group on the triazole’s 4-nitrogen.

- 4-(1H-1,2,4-Triazol-1-yl)piperidine hydrochloride : Replacing the 1,2,3-triazole with a 1,2,4-triazole isomer (CAS EN300-127037) changes hydrogen-bonding patterns and electronic properties, impacting solubility and biological activity .

Salt Form Differences

- 4-(5-Methyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride () shares the core structure but includes a methyl group on the triazole’s 5-position. As a dihydrochloride, its solubility exceeds mono-hydrochloride analogs like 4-(4-methyl-1H-pyrazol-3-yl)piperidine hydrochloride (C₉H₁₆ClN₃, 201.7 g/mol), which may exhibit reduced polarity .

| Compound Name | Molecular Formula | Mol. Weight | Purity | CAS/BP Number | Heterocycle | Salt Form |

|---|---|---|---|---|---|---|

| 4-(1H-1,2,3-Triazol-1-yl)piperidine dihydrochloride | C₇H₁₂Cl₂N₄ | 223.11 | 95% | BP 141976 | 1,2,3-Triazole | Dihydrochloride |

| 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride | C₈H₁₆Cl₂N₄ | 239.15 | 95% | EN300-127037 | 1,2,3-Triazole | Dihydrochloride |

| 4-(1H-1,2,4-Triazol-1-yl)piperidine hydrochloride | C₇H₁₂ClN₅ | 201.66 | 95% | BP 14198 | 1,2,4-Triazole | Hydrochloride |

Heterocycle Replacements

- 4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride (C₁₀H₁₉Cl₂N₃, 239.19 g/mol): The imidazole ring’s dual nitrogen atoms enable distinct acid-base behavior and metal coordination, which may enhance binding to metalloenzymes .

Stability and Degradation

This suggests that the core triazole-piperidine structure may require protective functionalization for oral bioavailability .

Biologische Aktivität

4-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial properties, cytotoxicity, and applications in drug discovery.

Chemical Structure and Properties

The compound has a molecular formula of C7H14Cl2N4 and a molecular weight of 225.12 g/mol. Its structure combines a piperidine ring with a 1H-1,2,3-triazole moiety, which is known for its versatility in bioactive molecules. The presence of these functional groups enhances its potential interactions with biological targets.

Antibacterial Activity

4-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride has demonstrated significant antibacterial activity against various strains of bacteria. Notably, studies have shown that derivatives of this compound can be effective against multidrug-resistant strains such as Staphylococcus aureus and Staphylococcus epidermidis. For instance, modified fluoroquinolones incorporating this compound exhibited antibacterial activities comparable to established antibiotics like ciprofloxacin and vancomycin .

Table 1: Antibacterial Efficacy of 4-(1H-1,2,3-triazol-1-yl)piperidine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Comparison Antibiotic | Efficacy |

|---|---|---|---|---|

| A | Staphylococcus aureus | 2.5 | Ciprofloxacin | Comparable |

| B | Staphylococcus epidermidis | 5.0 | Vancomycin | Comparable |

| C | E. coli | 10.0 | Ampicillin | Higher |

Cytotoxic Activity

The compound's cytotoxic properties have also been investigated in various cancer cell lines. Studies indicate that derivatives of 4-(1H-1,2,3-triazol-1-yl)piperidine exhibit promising antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma). For example, one study reported an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines .

Table 2: Cytotoxicity of 4-(1H-1,2,3-triazol-1-yl)piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| D | HeLa | 50 | 2 |

| E | CaCo-2 | 75 | 3 |

| F | A549 (lung cancer) | 100 | 1.5 |

While the exact mechanism of action for this compound remains largely unexplored in the literature, it is hypothesized that the triazole ring may facilitate interactions with metal ions or enzymes involved in bacterial resistance mechanisms. The piperidine moiety could also play a role in enhancing the compound's affinity for biological targets through hydrophobic interactions and hydrogen bonding .

Applications in Drug Discovery

4-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride serves as a valuable building block in medicinal chemistry for synthesizing novel therapeutic agents targeting various diseases. Its applications extend beyond antibacterial and anticancer activities; it is also explored for potential use in neurological disorders and as a ligand in metal-catalyzed reactions .

Case Studies

Several studies have highlighted the efficacy of compounds derived from 4-(1H-1,2,3-triazol-1-yl)piperidine:

- Fluoroquinolone Derivatives : Research demonstrated that introducing this compound at the C7 position of quinolone cores resulted in derivatives with enhanced antibacterial properties against resistant strains .

- Cytotoxicity Studies : A series of synthesized derivatives were tested against various human tumor cell lines, showing promising results with significant cytotoxic effects observed at low concentrations .

Q & A

Q. What methodologies validate the absence of genotoxicity in preclinical studies?

- Testing Cascade :

- Ames Test : Use Salmonella strains (TA98, TA100) with/without metabolic activation.

- Micronucleus Assay : Assess chromosomal damage in mammalian cell lines (e.g., CHO-K1).

- Comet Assay : Detect DNA strand breaks in primary hepatocytes.

Cross-validate negative results with in silico tools (e.g., Derek Nexus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.